molecular formula C13H9FN2O3S B11458412 7-(3-Fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

7-(3-Fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

Cat. No.: B11458412
M. Wt: 292.29 g/mol
InChI Key: DXQGJBLWYNNPSD-UHFFFAOYSA-N
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Description

7-(3-Fluorophenyl)-5-oxo-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid is a heterocyclic compound that contains a thiazole ring fused with a pyridine ring The presence of a fluorophenyl group and a carboxylic acid moiety adds to its chemical complexity and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-fluorophenyl)-5-oxo-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid typically involves the construction of the thiazole and pyridine rings followed by their fusion. One common method involves the cyclization of appropriate thioamide and α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(3-Fluorophenyl)-5-oxo-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 7-(3-fluorophenyl)-5-oxo-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid has shown potential as an antimicrobial and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases such as cancer or infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 7-(3-fluorophenyl)-5-oxo-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridines: Compounds with similar thiazole and pyridine ring structures.

    Fluorophenyl Derivatives: Compounds containing a fluorophenyl group.

Uniqueness

The uniqueness of 7-(3-fluorophenyl)-5-oxo-4H,5H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid lies in its specific combination of functional groups and ring structures. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H9FN2O3S

Molecular Weight

292.29 g/mol

IUPAC Name

7-(3-fluorophenyl)-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H9FN2O3S/c14-7-3-1-2-6(4-7)8-5-9(17)15-10-11(13(18)19)16-20-12(8)10/h1-4,8H,5H2,(H,15,17)(H,18,19)

InChI Key

DXQGJBLWYNNPSD-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=NS2)C(=O)O)NC1=O)C3=CC(=CC=C3)F

Origin of Product

United States

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